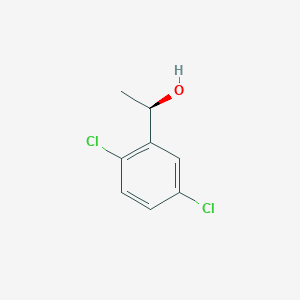
(1R)-1-(2,5-dichlorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2,5-dichlorophenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is notable for its two chlorine atoms attached to the benzene ring, which can significantly influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,5-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2,5-dichlorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the formation of the desired (1R)-enantiomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of (2,5-dichlorophenyl)ethanone in the presence of hydrogen gas.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(2,5-dichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2,5-dichlorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of (1R)-1-(2,5-dichlorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form (1R)-1-(2,5-dichlorophenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: (2,5-dichlorophenyl)ethanone
Reduction: (1R)-1-(2,5-dichlorophenyl)ethane
Substitution: (1R)-1-(2,5-dichlorophenyl)ethyl chloride
Aplicaciones Científicas De Investigación
(1R)-1-(2,5-dichlorophenyl)ethan-1-ol has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2,5-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chiral center and the dichlorophenyl group can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(2,5-dichlorophenyl)ethan-1-ol
- (1R)-1-(3,4-dichlorophenyl)ethan-1-ol
- (1R)-1-(2,5-difluorophenyl)ethan-1-ol
Uniqueness
(1R)-1-(2,5-dichlorophenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring. This structural arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
(1R)-1-(2,5-dichlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMKUSDLLGKMCK-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2579670.png)
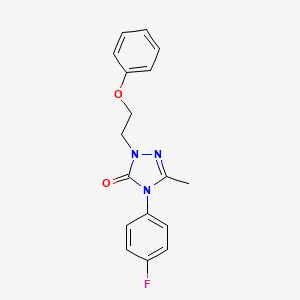
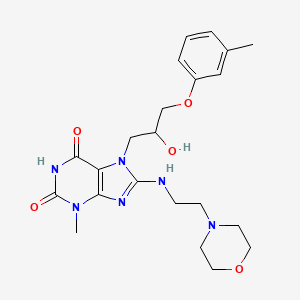

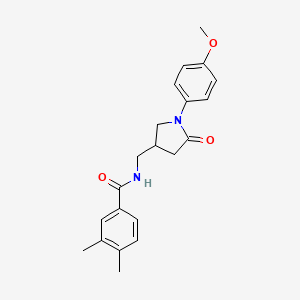
![3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579681.png)

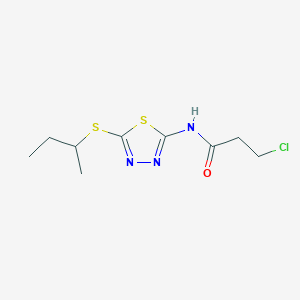
![N-[(1S)-1-Cyanoethyl]-4-ethylcyclohexane-1-carboxamide](/img/structure/B2579686.png)
![2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2579689.png)
![5-(4-Methylpiperidin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2579690.png)
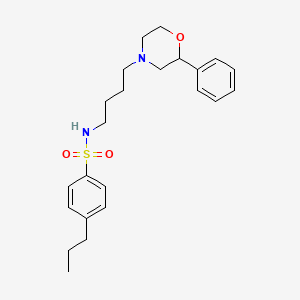
![N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2579692.png)
![rac-2-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid](/img/structure/B2579693.png)
